methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is a complex organic compound that features a combination of pyrazole, thiophene, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Moiety: Starting with a suitable precursor, such as hydrazine and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through a cyclization reaction.
Introduction of the Thiophene Group: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Carbamoylation: The intermediate is then reacted with an isocyanate to introduce the carbamoyl group.
Esterification: Finally, the benzoate ester is formed through an esterification reaction using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, leading to the formation of sulfoxides or N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield thiophene sulfoxide, while reduction of the ester group could produce the corresponding alcohol.
Scientific Research Applications
Chemistry
In organic synthesis, methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate can serve as a building block for more complex molecules. Its diverse functional groups allow for a wide range of chemical transformations.
Biology
The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be screened for activity against various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, derivatives of this compound might exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. Research into its mechanism of action and biological targets could lead to new therapeutic agents.
Industry
In the materials science field, the compound could be used in the development of new polymers, coatings, or electronic materials due to its unique structural features.
Mechanism of Action
The mechanism by which methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate exerts its effects would depend on its specific application. In a biological context, it might interact with proteins or nucleic acids, modulating their function. The pyrazole and thiophene rings could facilitate binding to specific molecular targets, while the carbamoyl and ester groups might influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((2-(1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate: Lacks the thiophene ring, which might reduce its potential for certain types of interactions.
Methyl 4-((2-(thiophen-3-yl)ethyl)carbamoyl)benzoate: Lacks the pyrazole ring, potentially altering its biological activity and chemical reactivity.
Ethyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester, which could affect its physical properties and reactivity.
Uniqueness
Methyl 4-((2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)carbamoyl)benzoate is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and potential biological activities. The presence of both pyrazole and thiophene rings in the same molecule is relatively rare and could lead to unique interactions with biological targets or materials.
Properties
IUPAC Name |
methyl 4-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-24-18(23)14-5-3-13(4-6-14)17(22)19-11-16(15-7-10-25-12-15)21-9-2-8-20-21/h2-10,12,16H,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIPENUVEMHJOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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